molecular formula C9H11ClN2O2 B6177778 5-amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride CAS No. 2551117-08-7

5-amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride

Katalognummer: B6177778
CAS-Nummer: 2551117-08-7
Molekulargewicht: 214.65 g/mol
InChI-Schlüssel: LDDZLECZWCRYPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient routes to obtain the benzofuran core structure, which can then be further functionalized to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran derivatives .

Wirkmechanismus

The mechanism of action of 5-amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-amino-2,3-dihydrobenzofuran-2-carboxamide: This compound is structurally similar but lacks the hydrochloride salt form.

    2,3-dihydro-1-benzofuran-2-carboxamide: Another related compound with a similar core structure but different functional groups.

    5-amino-2,3-dihydro-1-benzofuran-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.

Uniqueness

5-amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride involves the conversion of 2-hydroxy-3-methoxybenzaldehyde to 5-amino-2,3-dihydro-1-benzofuran-2-carboxamide, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-hydroxy-3-methoxybenzaldehyde", "ammonium acetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: 2-hydroxy-3-methoxybenzaldehyde is reacted with ammonium acetate and sodium borohydride in acetic acid to form 5-amino-2,3-dihydro-1-benzofuran-2-carboxamide.", "Step 2: The resulting product from step 1 is dissolved in ethanol and hydrochloric acid is added to form the hydrochloride salt of 5-amino-2,3-dihydro-1-benzofuran-2-carboxamide." ] }

CAS-Nummer

2551117-08-7

Molekularformel

C9H11ClN2O2

Molekulargewicht

214.65 g/mol

IUPAC-Name

5-amino-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride

InChI

InChI=1S/C9H10N2O2.ClH/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12;/h1-3,8H,4,10H2,(H2,11,12);1H

InChI-Schlüssel

LDDZLECZWCRYPB-UHFFFAOYSA-N

Kanonische SMILES

C1C(OC2=C1C=C(C=C2)N)C(=O)N.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.